N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

Catalog No.
S12593004
CAS No.
M.F
C19H23NO4S2
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N...

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C19H23NO4S2/c1-2-9-24-17-6-3-5-15(12-17)19(21)20(13-18-7-4-10-25-18)16-8-11-26(22,23)14-16/h3-7,10,12,16H,2,8-9,11,13-14H2,1H3

InChI Key

JTMWDYBNZZPFML-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound characterized by its unique structural features, including a tetrahydrothiophene ring and various substituents that contribute to its potential biological activity. The molecular formula of this compound is C19_{19}H22_{22}N2_{2}O3_{3}S, with a molecular weight of approximately 366.45 g/mol. The presence of the dioxo and thiolane functionalities indicates diverse chemical behavior and potential reactivity in various environments .

The chemical reactivity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide can be attributed to its functional groups. Common reactions include:

  • Oxidation: The dioxo group can undergo further oxidation under strong oxidizing conditions, such as with potassium permanganate.
  • Reduction: The compound can also participate in reduction reactions using reducing agents like sodium borohydride.
  • Substitution Reactions: The aromatic benzamide moiety may engage in electrophilic substitution reactions, which are typical for aromatic compounds.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yields and selectivity.

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide exhibit significant biological activities. These include:

  • Antimicrobial Activity: Potential efficacy against various bacterial strains.
  • Anti-inflammatory Properties: Modulation of inflammatory pathways, possibly through interaction with specific receptors.
  • Anticancer Effects: Some derivatives have shown promise in inhibiting cancer cell proliferation.

The exact biological mechanisms remain an area of active research, with ongoing studies focusing on the compound's interactions at the molecular level .

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide typically involves several steps:

  • Formation of Tetrahydrothiophene: Starting from thiophene derivatives, tetrahydrothiophene can be synthesized through hydrogenation or cyclization reactions.
  • Introduction of Functional Groups: Subsequent reactions introduce the propoxy and thiophen-2-ylmethyl groups via nucleophilic substitution or coupling reactions.
  • Formation of Benzamide Linkage: The final step involves acylation to form the benzamide structure.

Optimized conditions are necessary to enhance yield and minimize by-products during synthesis .

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide has potential applications across various fields:

  • Pharmaceutical Development: As a candidate for new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity.
  • Material Science: Exploration in polymer chemistry for creating functional materials .

Interaction studies focus on how N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing biological activity in cell cultures to determine therapeutic potential.
  • In Vivo Studies: Assessing the effects in animal models to understand pharmacokinetics and toxicity.

These studies are crucial for determining the viability of the compound in therapeutic applications .

Several compounds share structural similarities with N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamideC22_{22}H26_{26}FNO3_{3}SSimilar thiophene structure; tert-butyl substitution
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamideC20_{20}H22_{22}FNO4_{4}SDifferent fluorobenzyl position; similar biological activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzylbenzamideC19_{19}H21_{21}NOS2_{2}Lacks fluorine; simpler structure but retains thiophene features

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide lies in its combination of functional groups and specific arrangement of substituents. This configuration may lead to distinct biological interactions compared to its analogs, making it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

393.10685056 g/mol

Monoisotopic Mass

393.10685056 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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